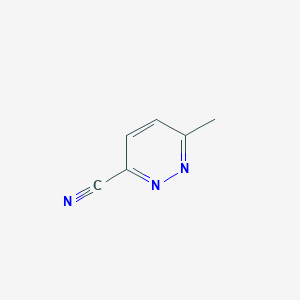

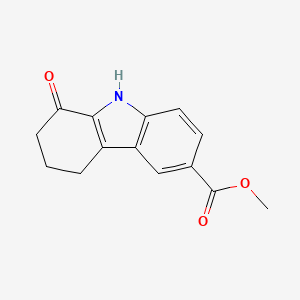

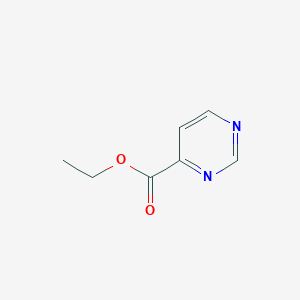

![molecular formula C10H11N3O2 B1315619 Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate CAS No. 87597-23-7](/img/structure/B1315619.png)

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate

Descripción general

Descripción

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate is a chemical compound that falls under the category of imidazo[1,2-a]pyrazines . Imidazo[1,2-a]pyrazines are known to act as a versatile scaffold in organic synthesis and drug development . They have been recognized for their wide range of applications in medicinal chemistry .

Aplicaciones Científicas De Investigación

Synthesis and Anti-inflammatory Activity

The synthesis of ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate and its derivatives has been explored for their potential anti-inflammatory activities. By reacting substituted 2-aminopyrazines with specific reagents, researchers have developed a group of ethyl 2-methylimidazo[1,2-a]pyrazine-3-acetates. These compounds, upon further processing, were evaluated for their anti-inflammatory properties, demonstrating the chemical's utility in medicinal chemistry research (Abignente et al., 1992).

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. Novel compounds derived from ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate have been synthesized and tested for their antimicrobial properties. These compounds, synthesized through various chemical reactions, including microwave irradiation techniques, have shown promising antimicrobial activity, indicating the potential of ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate derivatives in addressing bacterial resistance issues (Jyothi & Madhavi, 2019).

Green Chemistry Approaches

Research has also focused on developing environmentally friendly synthesis methods for compounds involving ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate. These green chemistry approaches aim to reduce the use of hazardous solvents and energy-intensive conditions, contributing to sustainable chemical practices. For instance, water-mediated hydroamination and silver-catalyzed aminooxygenation have been employed to synthesize methylimidazo[1,2-a]pyridines, showcasing the adaptability of ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate in various chemical environments (Mohan, Rao, & Adimurthy, 2013).

Propiedades

IUPAC Name |

ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-3-15-10(14)9-7(2)12-8-6-11-4-5-13(8)9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOUMCRCULAJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=CN=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540155 | |

| Record name | Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate | |

CAS RN |

87597-23-7 | |

| Record name | Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87597-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

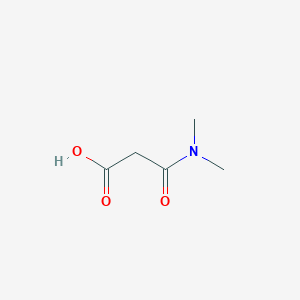

![[3-(Trifluoromethyl)phenoxy]acetyl chloride](/img/structure/B1315536.png)

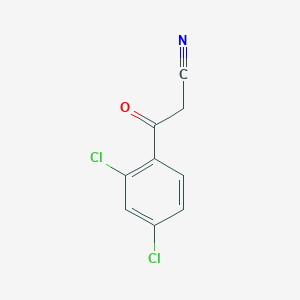

![Spiro[4.6]undecan-1-one](/img/structure/B1315546.png)

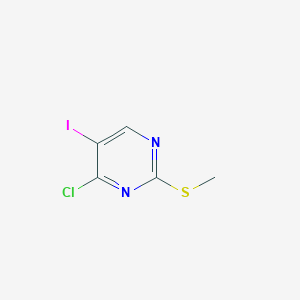

![Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B1315555.png)

![6-Methoxybenzo[b]thiophene](/img/structure/B1315557.png)

![2-Bromomethyl-7-fluoro-benzo[b]thiophene](/img/structure/B1315565.png)